

An In-depth Technical Guide to 2-Ethyl-4-nitrophenol

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Compound of Interest

Compound Name: 2-Ethyl-4-nitrophenol

Cat. No.: B3051496

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Ethyl-4-nitrophenol**, alongside detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

2-Ethyl-4-nitrophenol is an aromatic organic compound with the chemical formula C₈H₉NO₃. [1][2] Its molecular structure consists of a phenol ring substituted with an ethyl group at position 2 and a nitro group at position 4.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₃	[1][2]
Molecular Weight	167.16 g/mol	[1]
IUPAC Name	2-ethyl-4-nitrophenol	[1]
Canonical SMILES	CCC1=C(C=CC(=C1)-- INVALID-LINK--[O-])O	[1]
InChI Key	YKTXVKQLETVLJG- UHFFFAOYSA-N	[1]
CAS Number	34105-70-9	[1]

Experimental Protocols

Synthesis of 2-Ethyl-4-nitrophenol

A plausible synthetic route for **2-Ethyl-4-nitrophenol** involves the nitration of 2-ethylphenol. The following is a generalized protocol based on common nitration procedures for phenolic compounds.

Materials:

- 2-Ethylphenol
- Nitric acid (concentrated)
- Sulfuric acid (concentrated)
- Dichloromethane (or other suitable organic solvent)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a flask maintained in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-ethylphenol in dichloromethane with constant stirring.
- The reaction temperature should be carefully controlled and kept low to prevent over-nitration and side reactions.
- After the addition is complete, continue stirring the mixture in the ice bath for a specified period to allow the reaction to go to completion.

- Once the reaction is complete, carefully pour the mixture over crushed ice and transfer it to a separatory funnel.
- Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by column chromatography or recrystallization to yield pure **2-Ethyl-4-nitrophenol**.

Characterization of 2-Ethyl-4-nitrophenol

The structure and purity of the synthesized **2-Ethyl-4-nitrophenol** can be confirmed using various spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- Methodology: A small amount of the sample is prepared as a KBr pellet or dissolved in a suitable solvent. The IR spectrum is recorded using an FTIR spectrometer.
- Expected Peaks: Characteristic peaks for the hydroxyl (-OH) group (broad band around $3200\text{--}3600\text{ cm}^{-1}$), the nitro (-NO₂) group (asymmetric and symmetric stretching bands around $1500\text{--}1560\text{ cm}^{-1}$ and $1300\text{--}1370\text{ cm}^{-1}$, respectively), and C-H and C=C bonds of the aromatic ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H NMR and ¹³C NMR spectra are acquired.
- Expected Signals: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the phenolic proton. The ¹³C NMR

spectrum will show characteristic signals for the aromatic carbons, the carbons of the ethyl group, and the carbons attached to the hydroxyl and nitro groups.

3. Mass Spectrometry (MS):

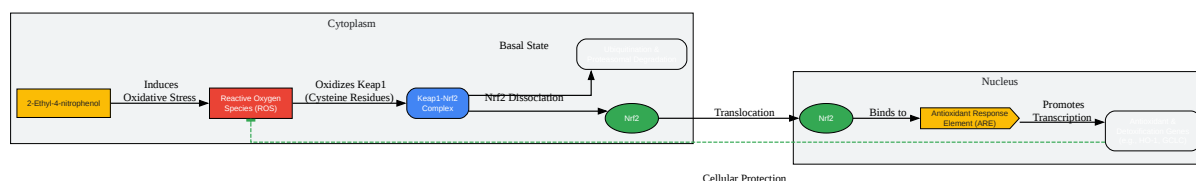
- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology: The sample is introduced into a mass spectrometer, and the mass-to-charge ratio of the molecular ion and its fragments are recorded.
- Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **2-Ethyl-4-nitrophenol** (167.16 g/mol).^[1]

Potential Biological Activity and Signaling Pathway

Nitroaromatic compounds are known to exhibit a range of biological activities, often related to the reduction of the nitro group within biological systems.^[3] This bioreduction can lead to the generation of reactive intermediates that can induce cellular responses.^[3]

One potential signaling pathway that could be modulated by nitrophenols is the Nrf2 antioxidant pathway.^[4] 4-Nitrophenol, a structurally related compound, has been shown to induce oxidative stress and activate this pathway.^[4] The Nrf2 pathway plays a crucial role in the cellular defense against oxidative stress.

Below is a diagram illustrating the logical flow of Nrf2 pathway activation by a xenobiotic compound like a nitrophenol.



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Caption: Nrf2 antioxidant response pathway activation by a xenobiotic.

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References

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